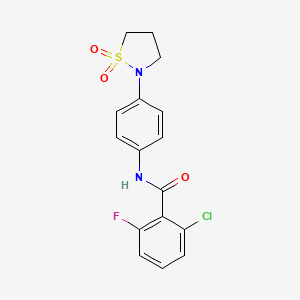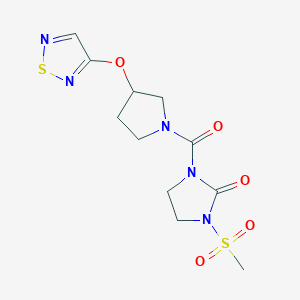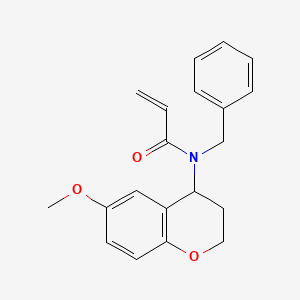
N-benzyl-N-(6-methoxy-3,4-dihydro-2H-1-benzopyran-4-yl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-N-(6-methoxy-3,4-dihydro-2H-1-benzopyran-4-yl)prop-2-enamide is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a synthetic compound that has been synthesized using different methods, and its mechanism of action has been studied extensively.
Mecanismo De Acción
The mechanism of action of N-benzyl-N-(6-methoxy-3,4-dihydro-2H-1-benzopyran-4-yl)prop-2-enamide is not fully understood. However, it has been proposed that it exerts its cytotoxic effects by inducing apoptosis in cancer cells through the activation of caspase-3 and -9. It has also been suggested that it may inhibit the Akt/mTOR signaling pathway, which is involved in cell proliferation and survival. Furthermore, it has been reported to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
N-benzyl-N-(6-methoxy-3,4-dihydro-2H-1-benzopyran-4-yl)prop-2-enamide has been shown to exhibit various biochemical and physiological effects. It has been reported to induce cell cycle arrest and apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and exhibit neuroprotective effects against oxidative stress-induced cell death. Furthermore, it has been shown to inhibit the activity of the enzyme COX-2, which is involved in the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-benzyl-N-(6-methoxy-3,4-dihydro-2H-1-benzopyran-4-yl)prop-2-enamide in lab experiments is its potential as a cytotoxic agent against various cancer cell lines. It has also been shown to have neuroprotective and anti-inflammatory properties, which may have potential therapeutic applications. However, one limitation of using this compound in lab experiments is its potential toxicity, which may require careful handling and monitoring.
Direcciones Futuras
There are several future directions for the study of N-benzyl-N-(6-methoxy-3,4-dihydro-2H-1-benzopyran-4-yl)prop-2-enamide. One potential direction is the optimization of its synthesis method to improve yield and purity. Another direction is the investigation of its potential as a therapeutic agent for cancer, neurodegenerative diseases, and inflammatory disorders. Furthermore, the elucidation of its mechanism of action and the identification of its molecular targets may provide insights into its potential applications and facilitate the development of more potent analogs.
Métodos De Síntesis
The synthesis of N-benzyl-N-(6-methoxy-3,4-dihydro-2H-1-benzopyran-4-yl)prop-2-enamide has been reported in the literature using various methods. One of the most common methods involves the reaction of 6-methoxy-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid with benzylamine in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting amide is then reacted with propargyl bromide in the presence of a base such as potassium carbonate to obtain the final product.
Aplicaciones Científicas De Investigación
N-benzyl-N-(6-methoxy-3,4-dihydro-2H-1-benzopyran-4-yl)prop-2-enamide has been studied for its potential applications in various fields such as cancer research, neuroprotection, and anti-inflammatory therapy. It has been shown to exhibit cytotoxic effects against various cancer cell lines, including breast, colon, and lung cancer cells. In addition, it has been reported to have neuroprotective effects against oxidative stress-induced cell death in neuronal cells. Furthermore, it has anti-inflammatory properties and has been shown to inhibit the production of pro-inflammatory cytokines.
Propiedades
IUPAC Name |
N-benzyl-N-(6-methoxy-3,4-dihydro-2H-chromen-4-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO3/c1-3-20(22)21(14-15-7-5-4-6-8-15)18-11-12-24-19-10-9-16(23-2)13-17(18)19/h3-10,13,18H,1,11-12,14H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPVOLBYLPSGDOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OCCC2N(CC3=CC=CC=C3)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

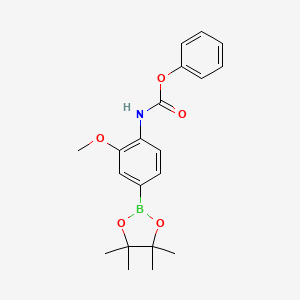
![1-[1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]pyrrolidin-3-ol](/img/structure/B2621945.png)
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-1-methyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-3-carboxamide](/img/structure/B2621947.png)
![N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}-3-(4-piperidin-1-ylphenyl)-1,2,4-oxadiazole-5-carboxamide](/img/no-structure.png)
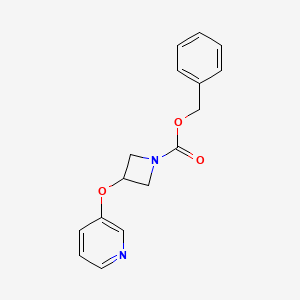
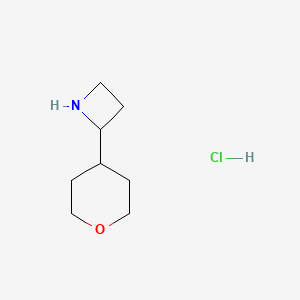
![2-(6-Cyclopropylpyrimidin-4-yl)-2-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B2621952.png)
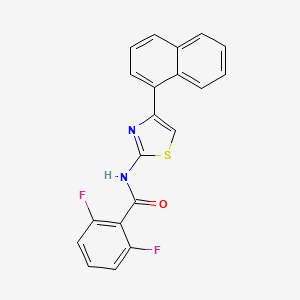
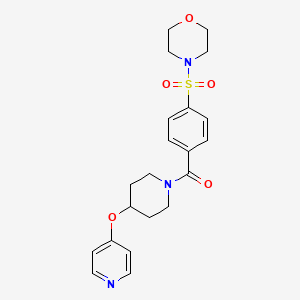
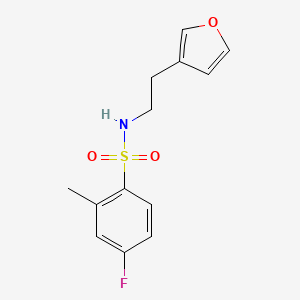
![(E)-2-(benzo[d]thiazol-2(3H)-ylidene)-3-(4-benzoylphenyl)-3-oxopropanenitrile](/img/structure/B2621961.png)
![N-(Cyanomethyl)-3-[(6-methylpyridin-3-yl)oxymethyl]-N-propylbenzamide](/img/structure/B2621964.png)
